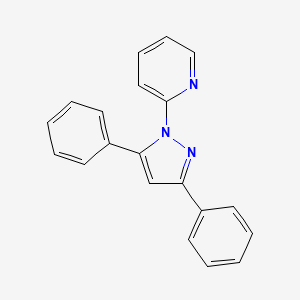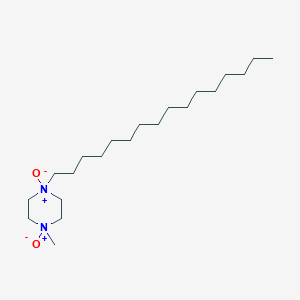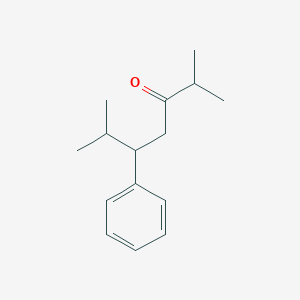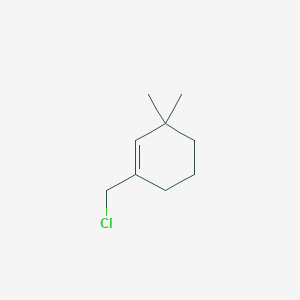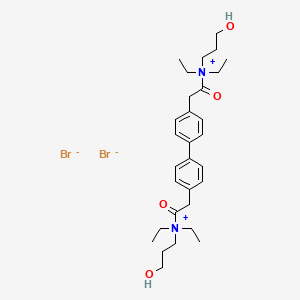
Ammonium, 4,4'-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide typically involves multiple steps. The process begins with the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. Diethyl(3-hydroxypropyl)ammonium groups are then attached to the oxoethylene moieties. The final step involves the addition of bromide ions to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions.
Chemical Reactions Analysis
Types of Reactions
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dichloride
- Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, diiodide
Uniqueness
Ammonium, 4,4’-biphenylenebis(2-oxoethylene)bis(diethyl(3-hydroxypropyl)-, dibromide is unique due to its specific bromide ions, which may confer distinct reactivity and biological properties compared to its chloride and iodide counterparts.
Properties
| 77985-01-4 | |
Molecular Formula |
C30H46Br2N2O4 |
Molecular Weight |
658.5 g/mol |
IUPAC Name |
[2-[4-[4-[2-[diethyl(3-hydroxypropyl)azaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-diethyl-(3-hydroxypropyl)azanium;dibromide |
InChI |
InChI=1S/C30H46N2O4.2BrH/c1-5-31(6-2,19-9-21-33)29(35)23-25-11-15-27(16-12-25)28-17-13-26(14-18-28)24-30(36)32(7-3,8-4)20-10-22-34;;/h11-18,33-34H,5-10,19-24H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
DMJRBYKPCIQLSL-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CCCO)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](CC)(CC)CCCO.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]hexanoate](/img/structure/B14431657.png)

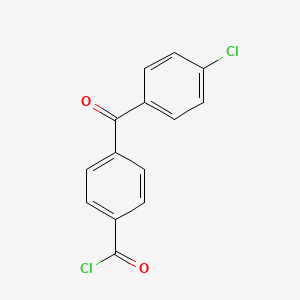
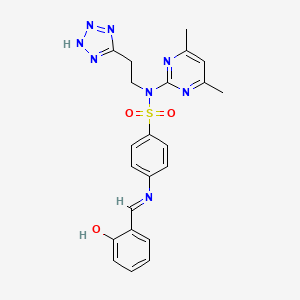

![oxalic acid;N-phenyl-N-[1-(4-propan-2-ylpiperazin-1-yl)propan-2-yl]propanamide](/img/structure/B14431677.png)

